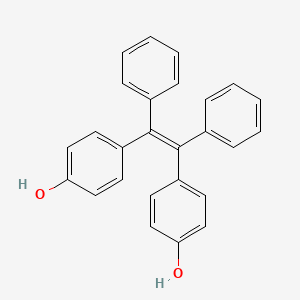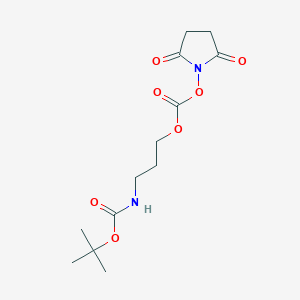
tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O7 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
1. Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate typically involves multi-step organic reactions. One common route includes:
Starting with the synthesis of the intermediate 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propylamine.
The intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, under controlled temperature and pH conditions to yield the final product.
Reaction monitoring is usually done using techniques like NMR spectroscopy, HPLC, or GC-MS.
2. Industrial Production Methods: Industrial production of this compound would involve optimizing the synthetic route for large-scale manufacturing. This includes:
Using batch or continuous flow reactors to enhance efficiency and yield.
Implementing rigorous purification processes such as crystallization, chromatography, or distillation to ensure high purity of the final product.
Following stringent safety and environmental regulations to minimize any hazardous by-products.
Analyse Des Réactions Chimiques
1. Types of Reactions: tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate undergoes various types of chemical reactions including:
Hydrolysis: Can be hydrolyzed to yield corresponding amines and alcohols.
Aminolysis: Reacts with amines to form urea derivatives.
Deprotection: Removal of the tert-butyl group under acidic conditions to release the active amine.
2. Common Reagents and Conditions
Acidic or basic conditions for hydrolysis.
Ammonia or primary amines for aminolysis reactions.
Acetic acid or trifluoroacetic acid for deprotection.
3. Major Products Formed
From hydrolysis: Propylamine and tert-butanol.
From aminolysis: Urea derivatives.
From deprotection: Active amine compounds.
Applications De Recherche Scientifique
1. Chemistry: Used as a protecting group for amines in multi-step organic syntheses to prevent unwanted side reactions.
2. Biology: Acts as a biochemical tool to study enzyme activity by selectively inhibiting or modifying active sites.
3. Medicine: Utilized in drug design and development for the synthesis of prodrugs and active pharmaceutical ingredients.
4. Industry: Applied in the manufacture of advanced materials and polymers with specialized properties for industrial use.
Mechanism of Action: The mechanism by which tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate exerts its effects largely depends on the context of its use. For example:
As a protecting group, it temporarily blocks reactive sites on molecules, which can later be deprotected to reveal the active site.
In biochemical studies, it interacts with specific enzymes or proteins, altering their function by covalent modification or inhibition.
1. tert-Butoxycarbonyl (Boc) Group
Similarity: Used for protecting amines.
Difference: Boc-protected compounds generally easier to deprotect than this compound.
2. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Similarity: Also used in peptide synthesis.
Difference: Fmoc deprotection uses mild base, while this compound requires acidic conditions.
The uniqueness of this compound lies in its structural complexity, offering a delicate balance between stability and reactivity, making it highly useful in specialized synthetic applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-11(18)14-7-4-8-20-12(19)22-15-9(16)5-6-10(15)17/h4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNBTASSMKXPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613666-84-5 |
Source


|
| Record name | 1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
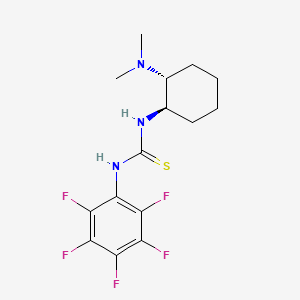
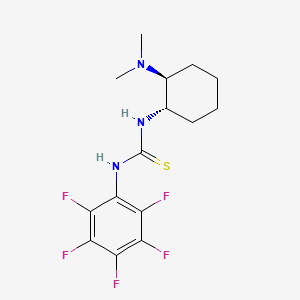
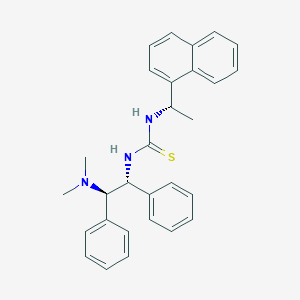
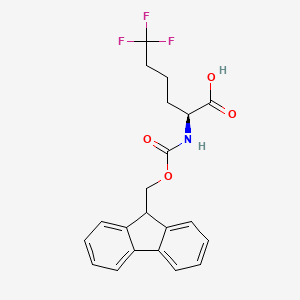
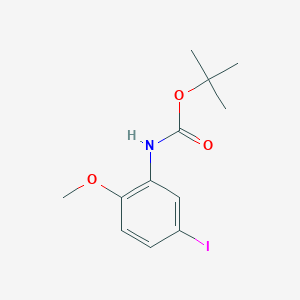
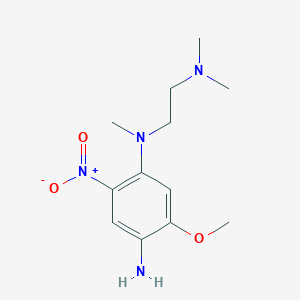

![3-Chloropyrrolo[1,2-a]pyrimidine](/img/structure/B8090263.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine](/img/structure/B8090271.png)
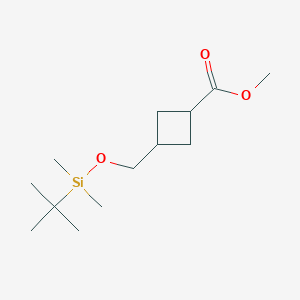
![5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione](/img/structure/B8090277.png)
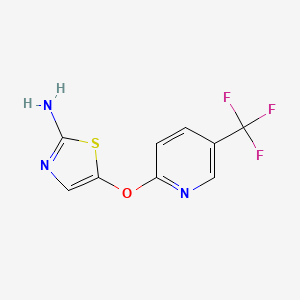
![(7-Chloro-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B8090296.png)
